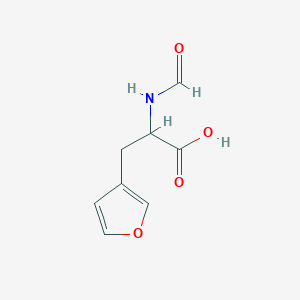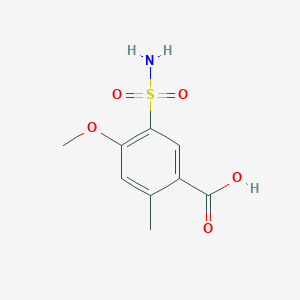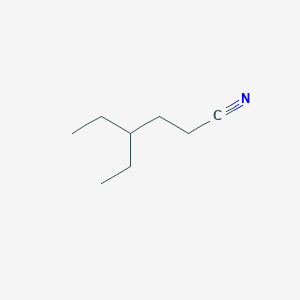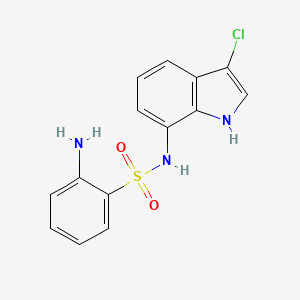
5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound characterized by its dichlorophenyl group attached to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydrazides or the reaction of carboxylic acids with hydrazine. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism by which 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate these mechanisms in detail.
Comparación Con Compuestos Similares
5-(2,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
5-(2,6-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness: 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H4Cl2N2O3 |
|---|---|
Peso molecular |
259.04 g/mol |
Nombre IUPAC |
5-(2,5-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
Clave InChI |
DYVKIVRULXKFGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


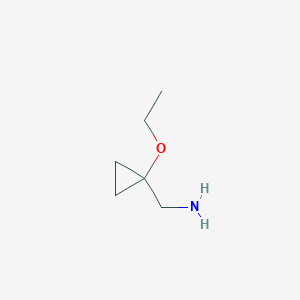
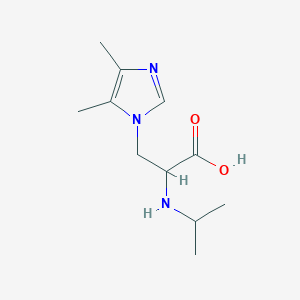
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)

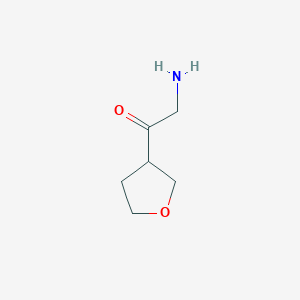
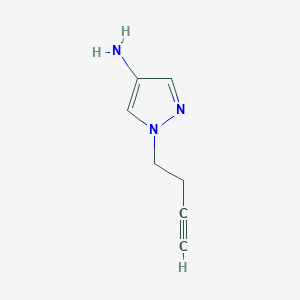
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
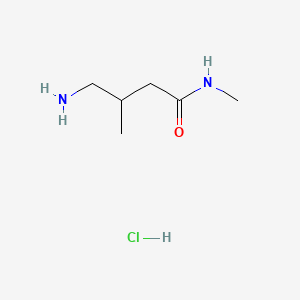
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)

